5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group, a trifluoromethoxy group, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under suitable conditions to replace the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of 5-(Carboxymethyl)-2-(trifluoromethoxy)benzonitrile.
Reduction: Formation of 5-(Hydroxymethyl)-2-(trifluoromethoxy)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxymethyl)-2-methoxybenzonitrile
- 5-(Hydroxymethyl)-2-chlorobenzonitrile
- 5-(Hydroxymethyl)-2-fluorobenzonitrile
Uniqueness
5-(Hydroxymethyl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where enhanced stability, lipophilicity, and specific reactivity are desired .
Properties
Molecular Formula |
C9H6F3NO2 |
---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-2-1-6(5-14)3-7(8)4-13/h1-3,14H,5H2 |
InChI Key |
DHVUXHDLLOTNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.